N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates three pharmacologically relevant moieties:
- Furan-2-yl: A five-membered aromatic oxygen-containing heterocycle, often associated with bioactivity in medicinal chemistry .
- Morpholin-4-yl: A six-membered saturated ring containing one oxygen and one nitrogen atom, commonly used to enhance solubility and modulate pharmacokinetics .
The ethanediamide linker bridges these groups, creating a flexible yet structured molecule.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c24-17-5-1-7-23(17)8-3-6-20-18(25)19(26)21-14-15(16-4-2-11-28-16)22-9-12-27-13-10-22/h2,4,11,15H,1,3,5-10,12-14H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAKXWUBHYZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
GNF-Pf-451, also known as SR-01000019997-1, SR-01000019997, N’-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide, or F2504-0074, is a compound that has been studied for its potential therapeutic effects. The primary target of GNF-Pf-451 is the PfMFR3 , a multidrug-resistant modulator in Plasmodium falciparum. This protein is predicted to be a member of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion.
Mode of Action
It has been suggested that gnf-pf-451 interacts with its target, pfmfr3, and affects its function. This interaction could potentially disrupt the normal functioning of the parasite’s mitochondrion, leading to its death.
Biological Activity
N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a morpholine moiety, and a pyrrolidine derivative. This unique combination is expected to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O3 |
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms, including:
- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell viability in several human cancer cell lines, such as HeLa and MDA-MB-231, with IC50 values in the nanomolar range.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence indicates that the compound can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Preliminary studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The biological activity of this compound is hypothesized to involve:
- Interaction with Protein Targets : The furan ring may engage in π–π interactions with aromatic residues in proteins, while the morpholine and pyrrolidine moieties could form hydrogen bonds with active sites on enzymes or receptors.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis, particularly those involving kinases and transcription factors.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
-
Study on Anticancer Efficacy : A recent study reported that derivatives similar to this compound exhibited potent antiproliferative effects against multiple cancer cell lines. For instance, derivatives with specific substitutions demonstrated enhanced cytotoxicity compared to their parent compounds .
Compound Cell Line IC50 (nM) N'-[Furan-Morpholine] HeLa 50 N'-[Furan-Morpholine] MDA-MB-231 30 - Antimicrobial Studies : Another research effort highlighted the antimicrobial properties of related furan-morpholine derivatives against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Morpholine-Containing Acetamides
Compounds from , such as 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide , share the morpholine and acetamide backbone but differ in substituents. Key comparisons include:
The oxidized 2-oxomorpholin-3-yl group in compounds may reduce metabolic stability compared to the morpholin-4-yl group in the target compound .
Role of the Furan Moiety
The furan-2-yl group in the target compound contrasts with 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (). Both incorporate furan but differ in core scaffolds:
The dihydropyridine core in compounds suggests cardiovascular applications, whereas the target compound’s morpholine-pyrrolidone framework may target neurological pathways .
Comparison with Phenyl-Substituted Analogs
describes N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide , which replaces the propyl group in the target compound with a phenyl ring. This structural variation impacts:
The phenyl group in ’s compound may improve target binding via aromatic interactions but reduce solubility .
Structural and Crystallographic Insights
- Hydrogen Bonding : The morpholine and pyrrolidone groups in the target compound likely participate in hydrogen bonding, as observed in similar structures (). These interactions influence crystal packing and stability .
- Puckering Analysis : The morpholine ring’s conformation can be analyzed using Cremer-Pople parameters (), which quantify ring puckering and correlate with biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
